rac Dobutamine-d4 Hydrochloride
Description
Significance of Stable Isotope Labeling in Modern Pharmacological and Bioanalytical Sciences
Stable isotope labeling, the incorporation of non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules, is a cornerstone of contemporary pharmacological and bioanalytical sciences. chemicalsknowledgehub.com This technique allows researchers to "tag" and trace compounds within complex biological systems without altering their fundamental chemical properties. scispace.com
The key advantages of stable isotope labeling include:
Metabolic Studies: It enables the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) pathways in the body. chemicalsknowledgehub.comclearsynth.com By analyzing the metabolic fate of an isotopically labeled drug, scientists can identify metabolites, understand metabolic rates, and elucidate potential drug-drug interactions. cdnsciencepub.com
Mechanistic Insights: Isotope labeling serves as a probe to understand the mechanisms of chemical reactions and enzyme kinetics. humanjournals.com For instance, the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, provides valuable information about reaction mechanisms. scielo.org.mx
Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in mass spectrometry-based bioanalysis. simsonpharma.com This allows for highly accurate and precise quantification of the unlabeled drug and its metabolites in biological samples.
Pathway Discovery: The use of stable isotope-labeled tracers can help in the discovery of novel metabolic pathways and metabolites. nih.gov
Rationale for Deuterium Incorporation in Pharmaceutical Compounds for Research Applications
The substitution of hydrogen with deuterium is arguably the most conservative and impactful type of bioisosterism, which involves replacing one part of a molecule with another to enhance its properties while maintaining its biological activity. nih.gov The primary rationale for incorporating deuterium into pharmaceutical compounds for research purposes lies in the "deuterium effect," which stems from the fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.
Key reasons for deuterium incorporation include:
Enhanced Metabolic Stability: The C-D bond is stronger and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. cdnsciencepub.comhumanjournals.com This increased stability can slow down the rate of metabolism, leading to a longer drug half-life and potentially allowing for less frequent dosing. scielo.org.mxnih.govjuniperpublishers.com
Altered Metabolic Pathways: By blocking a specific metabolic pathway, deuteration can redirect the metabolism of a drug towards alternative routes, a phenomenon known as "metabolic shunting." nih.gov This can be advantageous if it leads to the formation of more desirable or less toxic metabolites. cdnsciencepub.com
Improved Pharmacokinetic Profile: The enhanced metabolic stability often translates to an improved pharmacokinetic profile, including increased systemic exposure and a more predictable therapeutic effect. clearsynth.comjuniperpublishers.com
Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or toxic metabolites. By slowing down the metabolic process that produces these harmful substances, deuteration can potentially improve the safety profile of a drug. clearsynth.comnih.gov
Overview of rac-Dobutamine-d4 Hydrochloride as a Research Tool and Standard
rac-Dobutamine-d4 Hydrochloride is a deuterated analog of Dobutamine (B195870) Hydrochloride, a synthetic catecholamine used for its inotropic effects on the heart. pfizer.comderangedphysiology.com In this specific analog, four hydrogen atoms on the ethylamino group have been replaced with deuterium. lgcstandards.com
As a research tool and standard, rac-Dobutamine-d4 Hydrochloride serves several critical functions:
Internal Standard for Bioanalytical Methods: Its primary application is as an internal standard for the quantification of dobutamine in biological matrices such as plasma and urine using techniques like liquid chromatography-mass spectrometry (LC-MS). simsonpharma.com Because it has nearly identical chemical and physical properties to the unlabeled dobutamine, it co-elutes and ionizes similarly, but is distinguishable by its higher mass. This allows for accurate correction of any sample loss during extraction and analysis.
Metabolic Studies: Researchers can use rac-Dobutamine-d4 Hydrochloride to investigate the metabolism of dobutamine. cdnsciencepub.com By administering the deuterated compound and analyzing the resulting metabolites, they can gain a clearer understanding of the metabolic pathways involved, including the role of enzymes like catechol-O-methyltransferase (COMT). pfizer.comderangedphysiology.com
Pharmacokinetic Research: The deuterated form can be used in studies to precisely determine the pharmacokinetic parameters of dobutamine without the interference of endogenous catecholamines. nih.gov
The use of rac-Dobutamine-d4 Hydrochloride as a research standard ensures the reliability and accuracy of analytical data, which is crucial for both preclinical and clinical studies involving dobutamine.
Properties
CAS No. |
1246815-74-6 |
|---|---|
Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
341.868 |
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i10D2,11D2; |
InChI Key |
BQKADKWNRWCIJL-DEHBLRELSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Synonyms |
4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl]amino]ethyl-d4]-1,2-benzenediol; DL-Dobutamine-d4 Hydrochloride; (+/-)-Dobutamine-d4 Hydrochloride; Dobutrex-d4; Inotrex-d4; NSC 299583-d4; |
Origin of Product |
United States |
Advanced Synthetic Strategies and Isotopic Labeling of Rac Dobutamine D4 Hydrochloride
Methodologies for Deuterium (B1214612) Substitution in Dobutamine (B195870) Synthesis
The synthesis of rac-Dobutamine-d4 Hydrochloride necessitates specific strategies to incorporate deuterium atoms at desired positions within the molecule. Key approaches include hydrogen isotope exchange and late-stage functionalization, each with its own set of advantages and considerations.
Hydrogen Isotope Exchange (HIE) Techniques for Selective Deuteration
Hydrogen Isotope Exchange (HIE) represents a direct and efficient method for replacing hydrogen with deuterium. acs.org These techniques are particularly valuable for late-stage labeling, where the deuterium is introduced into a molecule that is already substantially assembled. acs.orgosti.gov
Catalytic HIE: A prominent method involves the use of transition metal catalysts, such as iridium(I) complexes, to facilitate the exchange. acs.orgacs.org These catalysts can direct the deuteration to specific positions, often ortho to a directing group on an aromatic ring. acs.org For molecules with N-heterocycles, this method has proven effective for C2 deuteration. acs.org Another approach utilizes heterogeneous photocatalysis, for instance with cadmium sulfide (B99878) (CdS) quantum dots, which can enable simultaneous labeling at multiple sites, including challenging locations like secondary α-amino and benzylic C-H bonds. osti.govchemrxiv.org
Metal-Free HIE: Recent advancements have also led to metal-free HIE methods. One such technique employs photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1), which leverages the increased basicity of the aromatic ring in its excited state to achieve selective deuteration. researchgate.net
The choice of HIE technique depends on the desired labeling pattern and the functional groups present in the molecule. For a compound like dobutamine, methods that can selectively deuterate the aromatic rings or specific positions on the alkyl side chain are of particular interest.
Late-Stage Functionalization Approaches for Deuterium Incorporation
Late-stage functionalization (LSF) provides a powerful strategy for introducing deuterium into complex molecules like dobutamine at a late point in the synthetic sequence. researchgate.net This approach is highly desirable in drug discovery as it allows for the rapid generation of deuterated analogs from a common advanced intermediate. nih.gov
C-H Activation: A key LSF strategy involves the transition metal-catalyzed activation of C-H bonds. researchgate.net Palladium catalysts, for instance, have been widely used to convert C-H bonds into C-D bonds with high regioselectivity. researchgate.net This allows for precise deuterium placement, which is crucial for studying specific metabolic pathways. nih.gov
Reductive Deuteration: Another LSF method is reductive deuteration, where a functional group is reduced using a deuterium source. For example, ketones can be reduced to alcohols with the incorporation of deuterium. researchgate.net The use of deuterated reducing agents like PhSiD3 in the presence of a nickel catalyst or the use of D2O under reductive conditions are also effective methods. nih.gov
Dehalogenation: Halogen-deuterium exchange is another viable LSF technique. This involves the replacement of a halogen atom with a deuterium atom, often facilitated by a catalyst. nih.gov
These LSF approaches offer versatility and efficiency in the synthesis of deuterated pharmaceuticals, enabling the targeted modification of drug candidates to enhance their properties. researchgate.netnih.gov
Stereochemical Considerations in the Synthesis of Racemic Deuterated Analogs
The synthesis of a racemic mixture like rac-Dobutamine-d4 Hydrochloride introduces specific stereochemical considerations. Dobutamine possesses a chiral center, and while the goal is a racemic mixture, controlling the deuteration process to avoid unintended stereochemical outcomes is important. nih.gov
Deuteration at a chiral center can potentially stabilize it against racemization, a phenomenon known as the kinetic isotope effect. nih.gov This has been explored in a concept called "deuterium-enabled chiral switching" (DECS), where deuteration is used to slow the interconversion of enantiomers. nih.gov While the aim here is a racemic mixture, understanding these potential effects is crucial.
The synthesis of deuterated racemic compounds can be achieved through several routes:
De novo synthesis: This involves using deuterated starting materials and reagents from the beginning of the synthesis. nih.gov
Late-stage isotopic exchange: This involves introducing deuterium into the final molecule or a late-stage intermediate. nih.gov
Following the synthesis, if separation of enantiomers were desired for specific research purposes, techniques like chiral chromatography or crystallization of diastereomeric salts would be employed. nih.gov However, for producing the racemic mixture, the key is to ensure that the deuteration method does not unintentionally favor the formation of one enantiomer over the other, unless a specific stereoselective synthesis is intended. The synthesis of racemic deuterated cyclopropanes has been demonstrated, showcasing methods applicable to creating racemic mixtures of deuterated compounds. acs.org
Challenges and Innovations in the Synthesis of Deuterated Pharmaceutical Compounds for Research
The synthesis of deuterated pharmaceutical compounds for research, including rac-Dobutamine-d4 Hydrochloride, presents a unique set of challenges and is an area of ongoing innovation.
Challenges:
Cost: A significant hurdle is the higher cost of deuterated starting materials and reagents compared to their non-deuterated counterparts. nih.govsimsonpharma.com This can be a limiting factor, especially for large-scale synthesis. bioscientia.de
Synthesis Complexity: The introduction of deuterium often requires specialized and sophisticated synthetic methods to achieve the desired level of incorporation at specific sites. simsonpharma.commusechem.com Achieving high isotopic purity (ideally >98%) at the target position can be challenging, as isotopic mixtures are often inseparable using common purification techniques. nih.gov
Reaction Conditions: Some deuteration methods may require harsh reaction conditions, which might not be compatible with all functional groups present in a complex drug molecule. bioscientia.de
Predictability: The effect of deuteration on a molecule's properties is not always predictable. nih.govmusechem.com This can lead to unexpected metabolic switching, where the metabolic pathway is altered to a different, non-deuterated site. nih.govmusechem.com
Analytical Challenges: Analyzing the exact position and level of deuterium incorporation requires advanced analytical techniques. musechem.com
Innovations:
New Catalytic Systems: The development of novel catalysts, such as more efficient and selective iridium catalysts for HIE and versatile photocatalysts, is expanding the toolkit for deuteration. osti.govchemrxiv.orgacs.org These new systems often operate under milder conditions, improving functional group tolerance. acs.org
Late-Stage Functionalization: Advances in late-stage functionalization are making the synthesis of deuterated compounds more efficient and modular, allowing for the rapid diversification of drug candidates. researchgate.netresearchgate.net
Flow Chemistry: The use of continuous-flow reactors is being explored for scalable and more efficient deuteration reactions. researchgate.net
Deuterated Building Blocks: There is a growing emphasis on the development of a wider range of deuterated building blocks, which can be incorporated into syntheses to create complex deuterated molecules. nih.gov
Computational Methods: Computational studies are increasingly being used to predict the outcomes of deuteration and to design more effective synthetic strategies. acs.org
These innovations are helping to overcome the challenges associated with the synthesis of deuterated pharmaceuticals, making these valuable research tools more accessible. nih.govsimsonpharma.com
Purification Methodologies for Deuterated Dobutamine Analogs in Research Scale
After the synthesis of rac-Dobutamine-d4 Hydrochloride, purification is a critical step to ensure the high purity required for research applications. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.
For research-scale purification of deuterated dobutamine analogs, several chromatographic techniques are commonly employed:
Silica Gel Chromatography: This is a standard and widely used method for purifying organic compounds. nih.gov It is effective for separating the desired deuterated product from non-polar byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, offers higher resolution and is suitable for separating the target compound from closely related impurities. researchgate.net Reverse-phase HPLC is often used for polar compounds like dobutamine.
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities and concentrate the sample before final purification by HPLC. lcms.cz Weak cation exchange SPE is particularly relevant for catecholamines like dobutamine. lcms.czbiotage.com
The purity of the final product is typically assessed using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and determine the percentage of deuterium incorporation by observing the disappearance or reduction of specific proton signals. google.com
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the deuterated compound and can provide information about the number of deuterium atoms incorporated.
The following table summarizes common purification and analytical methods:
| Method | Purpose | Reference |
| Silica Gel Chromatography | Removal of non-polar impurities | nih.gov |
| Preparative HPLC | High-resolution separation of closely related impurities | researchgate.net |
| Solid-Phase Extraction (SPE) | Sample cleanup and concentration | lcms.czbiotage.com |
| ¹H NMR Spectroscopy | Structural confirmation and determination of deuterium incorporation | google.com |
| Mass Spectrometry (MS) | Molecular weight confirmation and determination of the number of deuterium atoms | N/A |
Development and Validation of Advanced Analytical Methodologies for Rac Dobutamine D4 Hydrochloride
Mass Spectrometric Applications in Dobutamine-d4 Hydrochloride Research
Mass spectrometry (MS) is an indispensable tool in the analysis of deuterated compounds. Its high sensitivity and specificity allow for the precise quantification and characterization of molecules like rac-Dobutamine-d4 hydrochloride, even in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Dobutamine-d4 Hydrochloride Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples. In the context of dobutamine (B195870) analysis, rac-Dobutamine-d4 hydrochloride is frequently employed as an internal standard to correct for matrix effects and variations during sample preparation and injection.
A validated HPLC-MS/MS method for the simultaneous quantification of dobutamine and milrinone (B1677136) in human plasma utilizes dobutamine-d4 hydrochloride as the internal standard. taylorandfrancis.com This method is crucial for studies in neonatal and pediatric patients, where sample volumes are limited. The analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source operating in positive mode. taylorandfrancis.com Data is acquired in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (dobutamine) and its deuterated internal standard (dobutamine-d4). taylorandfrancis.com
The specific MRM transitions and corresponding collision energies are optimized to ensure maximum signal intensity. Nitrogen is typically used as the nebulizing, sheath, drying, and collision gas. taylorandfrancis.com
Interactive Table: LC-MS/MS Parameters for Dobutamine and Dobutamine-d4 Analysis
| Parameter | Dobutamine | rac-Dobutamine-d4 |
| Precursor Ion (m/z) | 302.2 | 306.2 |
| Product Ion (m/z) | 175.1 | 179.1 |
| Collision Energy (eV) | 15 | 15 |
| Ionization Mode | Positive ESI | Positive ESI |
This table showcases typical mass spectrometric parameters used in the LC-MS/MS analysis of dobutamine with its deuterated internal standard. The 4-dalton mass shift between the precursor and product ions of dobutamine and dobutamine-d4 confirms the stable isotope incorporation and allows for their distinct detection.
High-Resolution Mass Spectrometry (HRMS) in the Characterization of Deuterated Dobutamine
High-resolution mass spectrometry (HRMS), particularly with analyzers like Orbitrap or Time-of-Flight (TOF), is a powerful technique for the characterization of deuterated compounds such as rac-Dobutamine-d4 hydrochloride. HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition and verifying the successful incorporation of deuterium (B1214612) atoms. koreascience.krwvu.edu
The primary application of HRMS in this context is the assessment of isotopic purity. koreascience.kr By distinguishing the H/D isotopolog ions, HRMS can determine the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3, etc.). This is crucial for ensuring the quality of the internal standard, as high isotopic purity minimizes interference with the quantification of the non-labeled analyte. koreascience.kr The high resolving power of the instrument allows for the separation of these isotopolog peaks, which may otherwise overlap in lower-resolution instruments. nih.gov
Furthermore, HRMS/MS can be used to obtain information on the position of the deuterium labels within the molecule by analyzing the fragmentation patterns. koreascience.kr This detailed structural confirmation is vital for understanding any potential isotopic effects on fragmentation and ensuring the chosen MRM transitions for quantitative analysis are appropriate.
Optimization of Mass Spectrometric Parameters for Deuterated Analogs
Optimizing MS parameters is a critical step in developing a robust analytical method for deuterated analogs like rac-Dobutamine-d4 hydrochloride. e-bookshelf.dephenomenex.com The goal is to maximize the signal intensity of the analyte while minimizing background noise, thereby achieving the best possible sensitivity and reproducibility.
Key parameters that require optimization include:
Ion Source Parameters: For an ESI source, parameters such as spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow are optimized to ensure efficient ionization and desolvation. fda.gov
Analyzer Parameters:
Collision Energy (CE): In tandem MS, the CE applied in the collision cell is optimized to produce the most stable and abundant product ions for the selected precursor ion. This is done for both the analyte and its deuterated analog. e-bookshelf.de
Automatic Gain Control (AGC) Target: This parameter controls the number of ions collected in the ion trap before analysis. Optimizing the AGC target value is essential for preventing space-charge effects and ensuring accurate quantification over a wide dynamic range. phenomenex.com
Maximum Ion Injection Time (MIT): The MIT determines the maximum time spent filling the ion trap. It is adjusted in conjunction with the AGC target to control the ion population and improve data quality. phenomenex.com
Mass Resolution: Higher resolution can help separate the analyte signal from matrix interferences but may decrease sensitivity. A balance must be struck based on the complexity of the sample matrix and the required limits of quantification. e-bookshelf.dephenomenex.com
The optimization process typically involves infusing a standard solution of rac-Dobutamine-d4 hydrochloride and systematically varying these parameters to find the combination that yields the highest and most stable signal.
Advanced Chromatographic Separation Techniques for rac-Dobutamine-d4 Hydrochloride
Chromatography is the separation engine that precedes mass spectrometric detection. The development of advanced chromatographic techniques is essential for resolving the analyte from interfering components in the matrix and for assessing its purity.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High Performance Liquid Chromatography (UHPLC) has largely replaced conventional HPLC in bioanalytical laboratories due to its significant advantages in speed, resolution, and sensitivity. UHPLC systems utilize columns packed with sub-2 µm particles, which leads to sharper and narrower peaks.
For the analysis of dobutamine and its deuterated analog, a UHPLC method often employs a reversed-phase column, such as a biphenyl (B1667301) or C18 column. taylorandfrancis.com A typical mobile phase consists of an aqueous component (e.g., water with a small amount of acid like formic acid or an additive like ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile). taylorandfrancis.com The use of ammonium fluoride (B91410) as an additive has been shown to enhance the MS signal for dobutamine. taylorandfrancis.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of the analytes and to clean the column. taylorandfrancis.com
Interactive Table: Example UHPLC Gradient for Dobutamine Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 20 | 80 |
| 6.0 | 0.4 | 5 | 95 |
| 7.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
This table outlines a representative UHPLC gradient program. The initial high aqueous content allows for the retention of polar analytes, while the subsequent increase in organic solvent concentration facilitates their elution and separation.
Chiral Chromatography for Enantiomeric Purity Assessment of Racemic Dobutamine-d4
Dobutamine is a chiral molecule and is administered as a racemic mixture of its (+) and (-) enantiomers, which have different pharmacological activities. mdpi.comnih.gov Therefore, when using rac-Dobutamine-d4 as an internal standard, it is important to assess its enantiomeric purity. Chiral chromatography is the technique of choice for separating enantiomers. wvu.edueijppr.com
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Several types of CSPs have been successfully used for the separation of racemic dobutamine and related β-agonists:
Polysaccharide-based CSPs: Columns like Chiralpak and Chiralcel, which are based on derivatized cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of compounds, including dobutamine. e-bookshelf.dewalshmedicalmedia.com
Protein-based CSPs: Stationary phases based on immobilized proteins, such as cellobiohydrolase (CBH), can effectively separate chiral amines. koreascience.krhplc.eu The separation mechanism involves stereoselective interactions with the protein's chiral binding sites.
Ligand-Exchange CSPs: These phases are useful for resolving molecules that can act as ligands, such as amino acids and their derivatives. eijppr.com
The mobile phase composition, including the type of organic modifier (e.g., methanol, acetonitrile, isopropanol), pH, and buffer concentration, significantly influences the retention and resolution of the enantiomers and must be carefully optimized. koreascience.krwalshmedicalmedia.com Assessing the enantiomeric purity of rac-Dobutamine-d4 ensures that the 1:1 racemic ratio is maintained, which is critical for accurately reflecting the behavior of the racemic drug in pharmacokinetic studies. fda.gov
Spectroscopic Characterization Techniques in Research Contexts for Deuterated Dobutamine
Spectroscopic techniques are indispensable for the structural elucidation and characterization of deuterated compounds like rac-Dobutamine-d4 Hydrochloride. These methods provide detailed information about the molecular structure, isotopic purity, and the specific sites of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the analysis of deuterated compounds. thalesnano.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides a direct method to confirm the sites of deuteration. For rac-Dobutamine-d4 Hydrochloride, the disappearance of specific proton signals would confirm the location of the four deuterium atoms.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing unambiguous confirmation of deuteration. nih.govrsc.org The integration of these signals can also be used to determine the degree of deuteration at each site. nih.gov
¹³C NMR (Carbon-13 NMR): The presence of deuterium can have a small effect on the chemical shifts of adjacent carbon atoms (an isotopic shift). Furthermore, the coupling between deuterium and carbon (C-D coupling) is different from proton-carbon coupling (C-H coupling), which can also be observed in the ¹³C NMR spectrum.
Mass Spectrometry (MS):
Mass spectrometry is fundamental for determining the molecular weight and confirming the isotopic enrichment of deuterated compounds. acs.orgresearchgate.net
Molecular Ion Peak: The mass spectrum of rac-Dobutamine-d4 Hydrochloride will show a molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺) that is four mass units higher than that of unlabeled dobutamine hydrochloride, confirming the incorporation of four deuterium atoms.
Isotopic Distribution: High-resolution mass spectrometry can reveal the isotopic distribution of the compound, showing the relative abundance of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, d3, d4). This is crucial for determining the isotopic purity of the standard. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can help to pinpoint the location of the deuterium labels. By comparing the fragmentation pattern of the deuterated compound to its non-deuterated analog, one can deduce which fragments retain the deuterium atoms, thereby confirming their position within the molecule. spectroscopyonline.com
Infrared (IR) Spectroscopy:
IR spectroscopy can also be used to characterize deuterated compounds. The stretching frequency of a C-D bond is significantly lower (around 2100-2300 cm⁻¹) than that of a C-H bond (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. The appearance of bands in this region of the IR spectrum, along with the disappearance or reduction of corresponding C-H stretching bands, provides evidence of deuteration.
Table 2: Spectroscopic Data for the Characterization of rac-Dobutamine-d4 Hydrochloride
| Spectroscopic Technique | Expected Observation for rac-Dobutamine-d4 Hydrochloride | Information Gained |
| ¹H NMR | Disappearance or significant reduction of proton signals at the sites of deuteration. | Confirms the location of deuterium substitution. nih.gov |
| ²H NMR | Presence of signals corresponding to the chemical shifts of the deuterium atoms. | Unambiguously confirms the presence and location of deuterium. nih.govrsc.org |
| ¹³C NMR | Isotopic shifts on adjacent carbons and altered C-D coupling patterns. | Provides further structural confirmation of deuteration. |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +4 m/z units compared to unlabeled dobutamine. | Confirms the overall level of deuterium incorporation and molecular weight. acs.org |
| Tandem MS (MS/MS) | Fragmentation pattern showing deuterium atoms retained on specific fragments. | Helps to localize the position of the deuterium labels within the molecule. spectroscopyonline.com |
| Infrared (IR) Spectroscopy | Appearance of C-D stretching vibrations (approx. 2100-2300 cm⁻¹). | Provides evidence for the presence of C-D bonds. |
The combined application of these spectroscopic techniques provides a comprehensive characterization of rac-Dobutamine-d4 Hydrochloride, ensuring its identity, purity, and suitability as a reference standard in analytical methodologies.
Pharmacological Research Methodologies Utilizing Rac Dobutamine D4 Hydrochloride As a Mechanistic Probe
In Vitro Mechanistic Investigations of Dobutamine-d4 Binding and Activity
The introduction of deuterium (B1214612) into the dobutamine (B195870) structure provides a unique label to trace and differentiate the molecule's behavior in various in vitro assays, shedding light on its binding characteristics and functional activity at adrenergic receptors.
Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a ligand for its receptor. While specific binding affinity data for rac-Dobutamine-d4 Hydrochloride is not extensively published, studies on its non-deuterated counterpart, dobutamine, provide a basis for understanding its receptor selectivity. Dobutamine exhibits a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. nih.gov It also interacts with α1-adrenergic receptors. medchemexpress.comnih.gov
In the absence of guanine (B1146940) nucleotide, dobutamine's competition for [3H]dihydroalprenolol (DHA) binding in rat heart membranes, which are rich in β1-receptors, revealed two binding sites. The high-affinity site had a dissociation constant (K(D)) of 0.5 µM, while the presence of guanine nucleotide resulted in a single binding site with a K(D) of 5.2 µM. nih.gov This suggests that dobutamine is a β1-agonist. nih.gov The affinity for β1 receptors in rat heart and turkey erythrocytes was found to be significantly greater than for β2 receptors in frog heart and rat lung. nih.gov
Interactive Table: Dobutamine Affinity for Adrenergic Receptor Subtypes
| Tissue | Receptor Subtype | Radioligand | K(D) (µM) |
|---|---|---|---|
| Rat Heart | β1 | [3H]DHA | 2.5 |
| Turkey Erythrocyte | β1 | [3H]DHA | 2.6 |
| Frog Heart | β2 | [3H]DHA | 14.8 |
| Rat Lung | β2 | [3H]DHA | 25.4 |
(Data sourced from reference nih.gov)
The use of deuterated ligands like rac-Dobutamine-d4 Hydrochloride in such studies can help in more complex experimental setups, such as those involving mass spectrometry-based detection, to differentiate the experimental ligand from endogenous or other administered compounds.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins, including G protein-coupled receptors (GPCRs) like the β-adrenergic receptors. nih.govbiorxiv.orgnih.govbiorxiv.orgcolab.wssci-hub.seacs.orgnih.gov This method measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent, providing insights into the regions of the receptor that become more or less exposed upon ligand binding. biorxiv.org
Studies on the β1-adrenergic receptor (β1AR) have utilized HDX-MS to map the conformational changes induced by various ligands, including agonists, antagonists, and partial agonists like dobutamine. biorxiv.orgnih.govbiorxiv.orgcolab.wsresearchgate.net When dobutamine, a partial agonist, binds to the β1AR, it induces specific conformational changes. For instance, dobutamine binding leads to a deuterium uptake of approximately 1.9 Da on transmembrane helix 5 (TM5), indicating a stabilization of this region. biorxiv.orgresearchgate.net This is comparable to the protection induced by antagonists (~2 Da) and greater than that of some full agonists like norepinephrine (B1679862) (0.5 Da). biorxiv.orgresearchgate.net
Furthermore, dobutamine induces additional stabilization at the tip of TM2, a feature attributed to its larger size, causing it to extend beyond the typical catecholamine binding pocket. biorxiv.org In contrast to full agonists that cause significant deprotection (increased dynamics) on intracellular loop 2 (ICL2) and TM6, dobutamine-bound β1AR is considerably less dynamic. biorxiv.orgresearchgate.net These distinct "dynamic signatures" help to explain the molecular basis for the partial agonism of dobutamine. biorxiv.orgbiorxiv.org The use of a deuterated ligand like rac-Dobutamine-d4 Hydrochloride in such experiments could be advantageous for eliminating any potential interference from the ligand's own hydrogen atoms in the mass spectrometry analysis, although this is not a standard practice as the focus is on the protein's hydrogen exchange.
Enzyme Kinetics and Substrate Specificity Studies Employing Deuterated Analogs
Deuterated analogs of drugs are invaluable tools for studying enzyme kinetics, the branch of biochemistry concerned with the rates of enzyme-catalyzed chemical reactions. wikipedia.org The substitution of hydrogen with deuterium can alter the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE), which can provide insights into reaction mechanisms.
Dobutamine, like other catecholamines, is metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). nih.govamegroups.orgpfizer.comderangedphysiology.com COMT catalyzes the methylation of one of the catechol hydroxyl groups, while MAO is involved in the deamination of the amine group. nih.govamegroups.org
While specific enzyme kinetic studies utilizing rac-Dobutamine-d4 Hydrochloride are not widely reported, the principles of using deuterated substrates are well-established. For example, if the C-H bond at a position targeted by an enzyme is replaced by a C-D bond, and the cleavage of this bond is the rate-limiting step of the reaction, a slower reaction rate would be observed. This is because the C-D bond is stronger than the C-H bond. By measuring the Vmax and Km values for both the deuterated and non-deuterated substrates, researchers can elucidate the rate-limiting steps of the metabolic pathway. caldic.com The use of deuterated analogs like rac-Dobutamine-d4 Hydrochloride can help to determine the metabolic fate of dobutamine and the specific roles of enzymes like COMT and MAO in its inactivation.
Isotope Effects in Ligand-Receptor Interactions and Signal Transduction Pathways
The substitution of hydrogen with deuterium can have subtle but measurable effects on ligand-receptor interactions and downstream signaling, collectively known as isotope effects. nih.govdiva-portal.org These effects are not limited to the breaking of covalent bonds as in enzyme kinetics but can also arise from changes in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for a ligand's affinity and efficacy.
While the direct impact of deuteration on dobutamine's binding and activation at adrenergic receptors has not been extensively detailed in published literature, studies on other GPCR systems have shown that isotope effects can be observed. pnas.orgpnas.org For instance, deuteration of a ligand can potentially alter its binding kinetics (kon and koff rates) or its ability to stabilize the active conformation of the receptor, which in turn affects the recruitment and activation of G proteins and subsequent intracellular signaling cascades. pnas.orgpnas.orgunil.ch
The kinetic isotope effect can also manifest in the activation of the G protein itself. pnas.orgpnas.org However, studies on serotonin (B10506) receptors with deuterated ligands did not show significant alterations in binding affinity or functional potency and efficacy, suggesting that any isotope effects were minor in that specific context. pnas.org The investigation of such effects with rac-Dobutamine-d4 Hydrochloride could provide a deeper understanding of the energetic landscape of dobutamine-receptor interactions and the precise mechanisms of signal transduction in the adrenergic system.
Metabolic Pathway Elucidation and Isotope Tracing Studies of Dobutamine Using Rac Dobutamine D4 Hydrochloride
In Vitro Metabolic Stability Assays with Deuterated Dobutamine (B195870)
In vitro metabolic stability assays are fundamental in early-stage drug discovery for predicting how a compound will be processed in the body. wuxiapptec.com These assays measure the rate at which a drug candidate is broken down by metabolic enzymes, providing key pharmacokinetic parameters such as intrinsic clearance (CLint) and metabolic half-life (t½). nuvisan.com The use of a deuterated compound like rac-Dobutamine-d4 Hydrochloride in these studies offers significant advantages for analytical precision.
The liver is the primary site of drug metabolism in the body. To simulate this environment in the laboratory, researchers utilize subcellular fractions and isolated cells, most commonly liver microsomes and hepatocytes. researchgate.net
Liver Microsomes: These are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells. wuxiapptec.comnih.gov They are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for oxidative, reductive, and hydrolytic reactions. wuxiapptec.comsrce.hr Microsomal stability assays are a cost-effective, high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism. nih.govsrce.hr
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronyltransferases and sulfotransferases), as well as necessary cofactors and drug transporters. nih.govsrce.hr Cryopreserved or freshly isolated hepatocytes provide a more physiologically complete and predictive model of in vivo hepatic clearance because they can perform a wider range of biotransformation reactions. nuvisan.comsrce.hr Studies using hepatocytes are considered a gold standard for in vitro metabolism research. researchgate.net
In the context of dobutamine, both systems can be used to investigate its degradation. Microsomes would primarily show its susceptibility to oxidation, while hepatocytes would provide a comprehensive profile including conjugation reactions, which are known to be important for catecholamines.
The core of metabolic stability assays involves incubating the test compound with the biological matrix (microsomes or hepatocytes) and monitoring its disappearance over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose due to its sensitivity and specificity. if-pan.krakow.pl
The use of a stable isotope-labeled compound, such as rac-Dobutamine-d4 Hydrochloride, is critical for accurate quantification. It is typically employed as an internal standard. nih.gov The process involves:
Adding a known concentration of the deuterated standard to the samples from the incubation mixture at various time points.
The deuterated standard co-elutes with the non-deuterated analyte during liquid chromatography but is distinguished by the mass spectrometer due to its higher mass (e.g., +4 mass units for a d4-labeled compound).
Because the internal standard experiences similar extraction inefficiencies and ionization suppression/enhancement as the analyte, the ratio of the analyte's signal to the standard's signal provides a highly accurate and precise measure of the analyte's concentration. nih.gov
This allows for the precise tracking of the parent compound's degradation and the simultaneous quantification of the appearance of its metabolites.
Table 1: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Assay of Dobutamine
This table demonstrates how the concentration of the parent compound (Dobutamine) decreases over time, while a key metabolite (3-O-methyldobutamine) increases. rac-Dobutamine-d4 Hydrochloride would be used as the internal standard to ensure the accuracy of these measurements.
| Incubation Time (minutes) | Dobutamine Remaining (%) | 3-O-methyldobutamine Formed (Relative Abundance) |
| 0 | 100% | 0 |
| 5 | 85% | 15 |
| 15 | 60% | 40 |
| 30 | 35% | 65 |
| 60 | 12% | 88 |
Identification and Profiling of Novel Dobutamine Metabolites using Deuterated Standards
Beyond quantification, rac-Dobutamine-d4 Hydrochloride is instrumental in the discovery and structural confirmation of new or unexpected metabolites. The metabolism of dobutamine is known to involve O-methylation to form 3-O-methyldobutamine and conjugation reactions. nih.gov However, minor or novel pathways may exist.
The strategy for identifying novel metabolites using a deuterated standard involves a "paired-ion" search. nih.gov
An equimolar mixture of dobutamine and rac-Dobutamine-d4 can be incubated with liver microsomes or hepatocytes.
The resulting sample is analyzed by high-resolution mass spectrometry.
The data is then interrogated for pairs of mass signals separated by the mass difference corresponding to the deuterium (B1214612) labeling (e.g., 4.025 Da for d4).
The detection of such a pair indicates that both ions originate from the same parent molecule and that the deuterated ion is the isotopic analog of a potential metabolite.
This approach effectively filters out endogenous interferences in the complex biological matrix, allowing researchers to confidently pinpoint drug-related metabolites. nih.gov This technique has been successfully used to identify novel phenolic and glucuronide-conjugated metabolites for other drugs, a strategy directly applicable to dobutamine. nih.govnih.gov
Table 2: Hypothetical Identification of Dobutamine Metabolites using rac-Dobutamine-d4
This table illustrates how the mass difference between the unlabeled and d4-labeled metabolites confirms their identity.
| Putative Metabolite | Chemical Modification | Expected Mass of Unlabeled Metabolite (M+H)⁺ | Expected Mass of d4-Metabolite (M+H)⁺ | Mass Difference (Da) |
| Dobutamine | Parent Compound | 302.17 | 306.19 | 4.02 |
| 3-O-methyldobutamine | O-methylation | 316.18 | 320.21 | 4.02 |
| Dobutamine Glucuronide | Glucuronidation | 478.19 | 482.22 | 4.02 |
| Hydroxydobutamine | Hydroxylation | 318.16 | 322.19 | 4.02 |
Research on Deuterium Kinetic Isotope Effects (DKIE) on Dobutamine Metabolism
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netjuniperpublishers.com The C-D bond has a lower zero-point energy than a C-H bond, meaning it requires more energy to be broken. juniperpublishers.com
In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction (e.g., oxidation by a CYP enzyme), substituting that hydrogen with deuterium can significantly slow down the metabolic rate. researchgate.netresearchgate.net The magnitude of the DKIE is expressed as the ratio of the rate constants for the hydrogen- and deuterium-containing substrates (kH/kD).
For rac-Dobutamine-d4 Hydrochloride, the deuterium atoms are located on the ethylamino side chain. lgcstandards.com Research into the DKIE for this compound would involve comparing its rate of metabolism to that of unlabeled dobutamine.
If a significant DKIE (kH/kD > 1) is observed, it would provide strong evidence that the deuterated positions are directly involved in a rate-limiting metabolic pathway.
Conversely, a DKIE of ~1 would suggest that metabolism at this site is not rate-limiting or that other metabolic pathways are dominant.
This research is crucial not only for understanding enzymatic mechanisms but also for drug design, as selective deuteration can be used as a strategy to intentionally slow down metabolic clearance, potentially improving a drug's pharmacokinetic profile. juniperpublishers.comresearchgate.net The effect is highly dependent on the specific site of deuteration and the enzyme involved. nih.gov
Application of Rac Dobutamine D4 Hydrochloride As an Internal Standard in Bioanalytical Research
Principles and Advantages of Deuterated Internal Standards in Quantitative Assays
Quantitative bioanalysis by mass spectrometry relies on the use of internal standards (IS) to control for variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency. aptochem.com An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties. aptochem.comnih.gov Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose due to the abundance of hydrogen in organic molecules and the relative cost-effectiveness compared to other stable isotopes like ¹³C and ¹⁵N. aptochem.com
The fundamental principle behind using a deuterated internal standard like rac-Dobutamine-d4 Hydrochloride is that it behaves almost identically to the unlabeled analyte (dobutamine) during sample preparation and analysis. aptochem.comnih.gov This co-elution and similar ionization response allow it to compensate for variations that can occur, such as:
Matrix Effects: Biological samples are complex mixtures that can contain substances that interfere with the ionization of the analyte, either suppressing or enhancing the signal. clearsynth.comscioninstruments.com Since the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification. clearsynth.com
Extraction Recovery: Losses can occur during the sample extraction process. A deuterated internal standard will have the same extraction recovery as the analyte, ensuring that the final calculated concentration is not skewed by incomplete extraction. aptochem.comnih.gov
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce errors. aptochem.comscioninstruments.com By using the ratio of the analyte signal to the internal standard signal, these variations are normalized. wikipedia.org
The primary advantage of using a deuterated standard is the significant improvement in the precision and accuracy of the quantitative assay. clearsynth.comscispace.com The mass difference between the deuterated standard and the analyte allows them to be distinguished by the mass spectrometer, while their chemical similarity ensures they behave alike during the analytical process. aptochem.com This leads to more robust and reliable bioanalytical methods. aptochem.comscispace.com
Development and Validation of Quantitative Assays for Dobutamine (B195870) in Research Matrices Using Dobutamine-d4 Hydrochloride
The development and validation of a quantitative assay for dobutamine in biological matrices like plasma is a meticulous process governed by regulatory guidelines from bodies such as the FDA and EMA. nih.goveuropa.eu The use of rac-Dobutamine-d4 Hydrochloride as an internal standard is integral to meeting the stringent requirements for these assays.
A typical bioanalytical method for dobutamine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). ingentaconnect.comnih.gov Method development begins with optimizing the chromatographic conditions to achieve good separation of dobutamine and its internal standard from other matrix components, and optimizing the mass spectrometric parameters for sensitive and specific detection. nih.govingentaconnect.com
Validation of the bioanalytical method is a critical step to ensure its suitability for its intended purpose. europa.eu Key validation parameters that are assessed using rac-Dobutamine-d4 Hydrochloride as the internal standard include:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu Using a deuterated internal standard helps confirm that the detected signal is truly from dobutamine and not from an interfering substance. europa.eu
Linearity and Range: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against a series of known concentrations. wikipedia.org The use of rac-Dobutamine-d4 Hydrochloride helps to ensure a linear relationship over a defined concentration range. nih.govnih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. fda.govmdpi.com Quality control (QC) samples at different concentrations are analyzed to assess the intra- and inter-day accuracy and precision of the method. The internal standard is crucial for achieving the typically required accuracy of within ±15% (±20% at the lower limit of quantification) and precision (coefficient of variation) of ≤15%. fda.govmdpi.com
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. fda.gov The deuterated internal standard helps to correct for any variability in recovery. fda.gov
Stability: The stability of dobutamine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) is evaluated to ensure that the sample integrity is maintained prior to analysis. ijprajournal.com
One study developed a sensitive UHPLC-MS/MS method for the simultaneous analysis of dobutamine and milrinone (B1677136) in human plasma. nih.govut.ee This method utilized a deuterated internal standard and achieved a low limit of quantification (LLOQ) of 1 ng/mL from a small plasma volume of 20 µL. nih.govut.ee The validation results demonstrated excellent linearity, accuracy, and precision, meeting regulatory guidelines. nih.gov
Table 1: Validation Parameters for a UHPLC-MS/MS Assay of Dobutamine Using a Deuterated Internal Standard
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 1-300 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.govut.eeresearchgate.net |
| Between-Run Accuracy | 107-115% | nih.gov |
| Between-Run Precision (CV%) | 4.8-7.4% | nih.gov |
Impact of rac-Dobutamine-d4 Hydrochloride on Analytical Accuracy, Precision, and Robustness
Accuracy is significantly improved because the internal standard compensates for systematic errors that can occur during sample processing and analysis. clearsynth.comwikipedia.org By normalizing the analyte response to the internal standard response, any proportional bias introduced by factors like incomplete extraction or ion suppression is effectively cancelled out. clearsynth.comscispace.com
Precision , or the degree of scatter in a series of measurements, is also greatly enhanced. clearsynth.comscispace.com Random errors, such as slight variations in injection volume or detector sensitivity, affect both the analyte and the internal standard similarly. aptochem.com The use of the response ratio minimizes the impact of these random fluctuations, resulting in a lower coefficient of variation and therefore higher precision. aptochem.com
Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. aptochem.com The use of a deuterated internal standard makes the method more rugged and less susceptible to minor changes in experimental conditions, such as mobile phase composition or flow rate. aptochem.com This is because the analyte and internal standard respond to these changes in a proportional manner, maintaining the reliability of the analyte-to-internal standard ratio.
In a study determining dobutamine in newborn pig plasma, a method using an internal standard was successfully validated according to EMA and FDA guidelines, demonstrating acceptable selectivity, linearity, accuracy, precision, and stability. nih.gov This underscores the critical role of the internal standard in developing a robust and reliable method for pharmacokinetic studies. nih.gov
Table 2: Impact of Internal Standard on Assay Performance
| Performance Metric | Impact of rac-Dobutamine-d4 Hydrochloride | Reference |
|---|---|---|
| Accuracy | Compensates for systematic errors, leading to results closer to the true value. | clearsynth.comwikipedia.org |
| Precision | Minimizes the effect of random errors, resulting in lower variability between measurements. | clearsynth.comscispace.com |
| Robustness | Makes the method less sensitive to small variations in analytical conditions, ensuring consistent performance. | aptochem.com |
Emerging Research Frontiers and Methodological Innovations for Rac Dobutamine D4 Hydrochloride Studies
Integration of Advanced Data Science and Computational Approaches in Deuterated Compound Research
The study of deuterated compounds like rac-Dobutamine-d4 Hydrochloride is increasingly benefiting from the integration of advanced data science and computational tools. These approaches are crucial for interpreting the complex datasets generated from modern analytical techniques, particularly Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS is a powerful method for examining the structural dynamics of proteins and their interactions with molecules like deuterated drugs. acs.orgnih.gov
The large volume of data produced by HDX-MS experiments has necessitated the development of sophisticated computational software to automate and refine the analysis. whiterose.ac.uk These tools assist in several key areas:
Automated Data Processing: Computational methods automate the identification of peptides and analyze their exchange patterns under different conditions. acs.org
Enhanced Data Resolution: Algorithms have been developed to computationally increase the resolution of HDX-MS data, aiming to provide information at the single-residue level. acs.org
Statistical Analysis: Statistical tests are implemented to quantify significant differences in deuterium (B1214612) exchange patterns, for instance, when a protein binds to a deuterated ligand. acs.org
A significant frontier is the combination of experimental HDX data with computational modeling. For example, data from Deuterium Exchange Mass Spectrometry (DXMS) can be used to guide computer-aided drug design (CADD). nih.gov By identifying the parts of a protein that are protected from deuterium exchange upon ligand binding, researchers can define the binding site. This information is then fed into molecular docking and dynamics simulations to predict the precise binding mode of the compound. nih.gov This synergistic approach has proven powerful in elucidating the structure-activity relationship (SAR) and guiding the design of new, more potent molecules. nih.gov
Table 1: Computational Tools and Approaches in Deuterated Compound Research
| Computational Approach | Application in Deuterated Compound Studies | Key Benefit |
| Automated Peptide Identification | Processes raw mass spectrometry data to identify peptide fragments from a protein of interest. acs.org | Reduces manual effort and time, increases throughput. |
| Differential HDX Analysis | Applies statistical tests to compare deuterium uptake between two or more experimental states (e.g., with and without the deuterated drug). acs.orgwhiterose.ac.uk | Objectively identifies regions of the protein affected by ligand binding. |
| Molecular Docking & Simulation | Uses experimental data (like DXMS) to guide computational models that predict how a ligand binds to its target protein. nih.gov | Provides a detailed 3D model of the drug-target interaction, aiding in rational drug design. |
| Back-Exchange Correction Algorithms | Software tools like DECA are designed to correct for the inevitable loss of deuterium that occurs during the analytical process. acs.org | Improves the accuracy of deuterium uptake measurements. |
Future Directions in Synthetic Methodologies for Deuterated Analogs
The synthesis of deuterated analogs such as rac-Dobutamine-d4 Hydrochloride is a dynamic field, with ongoing innovations aimed at improving efficiency, selectivity, and environmental sustainability. researchgate.net Deuteration strategies are moving beyond established methods to incorporate novel technologies and reaction pathways.
One of the most promising future directions is the development of flow synthesis systems . A recently developed system utilizes a proton-conducting membrane reactor to perform deuteration at ambient pressure and room temperature. bionauts.jp This method uses heavy water (D2O) as the deuterium source, which is reusable, and avoids harsh reagents and conditions typical of traditional batch synthesis, thus minimizing waste. bionauts.jp Such flow systems could enable on-demand synthesis and be applied to a wide range of compounds. bionauts.jp
Another key area of innovation is the use of deuterated reagents in multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net By using deuterated building blocks, such as [D1]-aldehydes or newly developed [D2]-isonitriles, chemists can introduce deuterium at specific, metabolically sensitive positions within the final molecule. researchgate.net This site-specific deuteration is critical for enhancing metabolic stability, a key goal in drug design. researchgate.net
Furthermore, research continues into new catalytic systems for hydrogen/deuterium (H/D) exchange reactions. The direct transformation of C-H bonds to C-D bonds is a straightforward and highly desirable method for creating deuterated molecules. researchgate.net Future developments will likely focus on more efficient and selective catalysts, including those based on transition metals like rhodium and platinum, to facilitate this exchange on complex molecules without altering their core structure. researchgate.net
Table 2: Comparison of Synthetic Methodologies for Deuterated Analogs
| Methodology | Description | Advantages |
| H/D Exchange Reactions | Direct replacement of C-H bonds with C-D bonds, often using a catalyst and a deuterium source like D2O. researchgate.net | Atom-economical and straightforward for introducing deuterium. |
| Flow Synthesis Systems | Continuous electrochemical synthesis using a proton-conducting membrane, D2O, and the target compound. bionauts.jp | Low environmental impact, ambient conditions, reusable deuterium source. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants, including a deuterated one, in a single step to build a complex, deuterated product. researchgate.net | High efficiency, allows for precise, site-specific deuterium placement. |
Innovative Applications of Deuterated Dobutamine (B195870) in Investigational Models
The primary innovation of using a deuterated compound like rac-Dobutamine-d4 Hydrochloride in investigational models lies in its utility as a precise analytical tool. Its applications stem from the fact that substituting hydrogen with deuterium creates a heavier, more stable version of the molecule that is chemically identical in its biological interactions but distinguishable by mass spectrometry.
One of the most critical applications is its use as an internal standard for pharmacokinetic (PK) studies. When measuring the concentration of Dobutamine in biological samples (e.g., plasma or tissue), rac-Dobutamine-d4 Hydrochloride can be added in a known quantity. Because it behaves identically to the non-deuterated drug during sample extraction and analysis but has a different mass, it allows for highly accurate and precise quantification of the active drug.
Another innovative application is in metabolism and tracer studies . Deuterium labeling allows researchers to track the distribution and metabolic fate of Dobutamine within a biological system. musechem.com By analyzing the metabolites, scientists can identify which parts of the molecule are susceptible to metabolic breakdown. This is due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. musechem.com This effect can help elucidate metabolic pathways and identify "soft spots" in the molecule, providing crucial information for designing drugs with improved pharmacokinetic profiles. musechem.comnih.gov
In investigational models of cardiac conditions where Dobutamine is often studied, such as in models of heart failure or cardiogenic shock, the deuterated analog serves as a powerful research tool. nih.govyoutube.com It can be used to:
Trace the uptake and distribution of the drug within cardiac tissue.
Differentiate between the administered drug and any endogenously produced catecholamines.
Provide a clearer understanding of how the drug's metabolism might change under different physiological or pathological conditions.
Table 3: Investigational Applications of rac-Dobutamine-d4 Hydrochloride
| Application | Rationale for Using Deuterated Form | Research Benefit |
| Internal Standard in Pharmacokinetics | Mass difference allows it to be distinguished from the non-labeled drug by mass spectrometry while co-eluting chromatographically. | Enables highly accurate and precise quantification of Dobutamine in biological fluids and tissues. |
| Metabolic Profiling | The kinetic isotope effect slows metabolism at the site of deuteration, helping to identify metabolic pathways and "soft spots." musechem.com | Elucidates the drug's metabolic fate (ADME properties) and informs the design of next-generation compounds. |
| Tracer in Disease Models | Allows researchers to follow the molecule's journey through a biological system and differentiate it from other compounds. musechem.com | Provides a clearer picture of drug distribution and target engagement in models of cardiac stress or heart failure. |
Q & A
How to design experiments to assess the isotopic effects of rac Dobutamine-d4 Hydrochloride in pharmacokinetic studies?
Methodological Answer:
To evaluate isotopic effects, use deuterated analogs (e.g., rac Dobutamine-d4) as tracers in metabolic pathway studies. Employ high-performance liquid chromatography (HPLC) with UV detection to separate and quantify deuterated vs. non-deuterated forms . Incorporate in vivo models (e.g., rodent pharmacokinetic studies) to compare absorption, distribution, and clearance rates. Ensure solubility parameters align with deuterated analogs (e.g., methanol/1 M HCl solutions for stability) . Validate results against non-deuterated Dobutamine Hydrochloride to isolate isotopic impacts on metabolic stability .
What are the best practices for validating analytical methods to quantify this compound in complex biological matrices?
Methodological Answer:
Validate methods using HPLC with UV/Vis detection, as outlined in USP monographs . Establish limits of detection (LOD) and quantification (LOQ) via serial dilutions in matrices like plasma or tissue homogenates. Use internal standards (e.g., deuterated analogs of related compounds) to correct for matrix interference . Test linearity (R² ≥ 0.99) across physiological concentration ranges (1–100 µg/mL) and assess inter-day/intra-day precision (CV < 15%) . Cross-validate with LC-MS/MS for isotopic specificity .
How to address discrepancies in stability data of this compound under varying storage conditions?
Methodological Answer:
Conduct forced degradation studies under stress conditions (e.g., heat, light, pH extremes) and monitor degradation products via HPLC . Compare stability in inert atmospheres (e.g., nitrogen) vs. ambient air to identify oxidation-sensitive moieties . Use statistical tools (e.g., ANOVA) to analyze batch-to-batch variability and establish confidence intervals for shelf-life predictions. Reference NFPA and OSHA guidelines for storage (e.g., locked, dry environments) to mitigate environmental inconsistencies .
What strategies mitigate batch-to-batch variability in deuterated compound synthesis for this compound?
Methodological Answer:
Optimize synthetic routes using deuterium oxide (D₂O) or deuterated reagents to ensure >98% isotopic incorporation . Characterize intermediates via NMR and mass spectrometry to confirm deuterium placement . Standardize reaction parameters (e.g., temperature, catalyst concentration) using design-of-experiment (DoE) frameworks . Document deviations in synthesis logs and correlate with analytical purity data (e.g., HPLC peak area ratios) to refine protocols .
How to ensure reproducibility in receptor binding assays using this compound as a β1-AR agonist?
Methodological Answer:
Use standardized cell lines (e.g., HEK293 expressing human β1-adrenergic receptors) and validate receptor density via flow cytometry . Control assay conditions (e.g., 10× PBS pH 7.4, 37°C) to minimize variability . Include reference agonists (e.g., non-deuterated Dobutamine) to benchmark efficacy (EC₅₀) and potency. Pre-incubate cells with deuterated compounds to assess time-dependent effects on receptor internalization. Normalize data to housekeeping genes/proteins to account for batch effects .
What are the critical parameters in assessing the impact of deuterium substitution on the metabolic stability of this compound?
Methodological Answer:
Compare metabolic half-lives (t₁/₂) in liver microsomal assays using LC-MS/MS to track deuterium retention . Monitor cytochrome P450 (CYP) isoform-specific metabolism (e.g., CYP2D6) via inhibition studies . Use deuterium kinetic isotope effect (KIE) calculations to quantify rate differences in oxidative pathways (e.g., C-H vs. C-D bond cleavage) . Validate findings in in vivo models by correlating plasma exposure (AUC) with tissue-specific isotope ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
